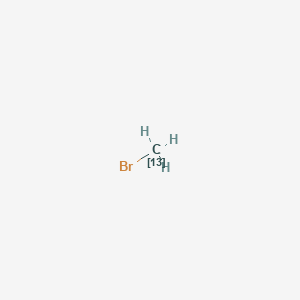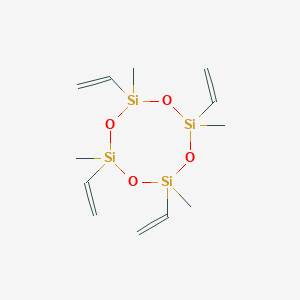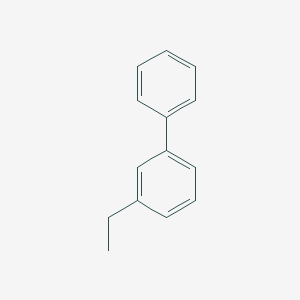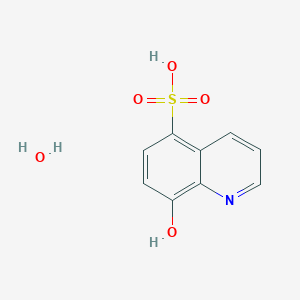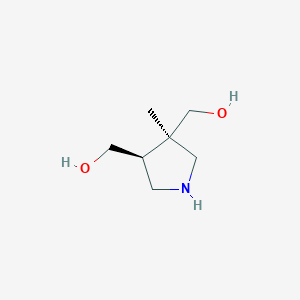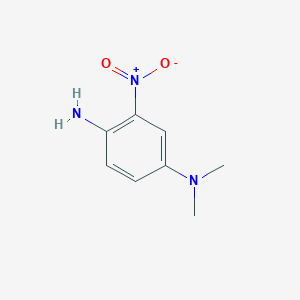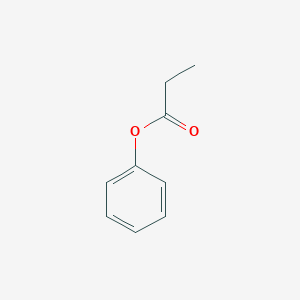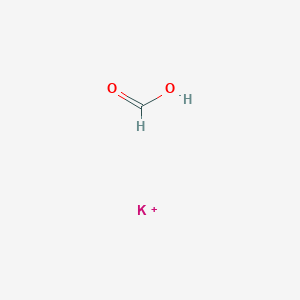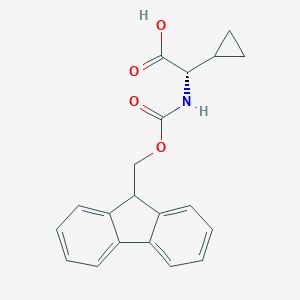![molecular formula C9H11NO5 B036127 Ethyl 3-amino-7-oxabicyclo[2.2.1]heptane-2-carboxylate CAS No. 1212263-59-6](/img/structure/B36127.png)
Ethyl 3-amino-7-oxabicyclo[2.2.1]heptane-2-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 3-amino-7-oxabicyclo[2.2.1]heptane-2-carboxylate, also known as EAOC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and neuroscience. EAOC is a bicyclic compound that contains a seven-membered ring and an amino acid ester, making it a unique and versatile molecule.
作用機序
The mechanism of action of Ethyl 3-amino-7-oxabicyclo[2.2.1]heptane-2-carboxylate is not fully understood, but it is believed to involve the modulation of neurotransmitter release and the inhibition of voltage-gated sodium channels. Ethyl 3-amino-7-oxabicyclo[2.2.1]heptane-2-carboxylate has been shown to increase the release of GABA, a neurotransmitter that plays a crucial role in the regulation of neuronal excitability, and to inhibit the activity of voltage-gated sodium channels, which are involved in the generation and propagation of action potentials in neurons.
Biochemical and Physiological Effects
Ethyl 3-amino-7-oxabicyclo[2.2.1]heptane-2-carboxylate has been shown to exhibit a range of biochemical and physiological effects, including anticonvulsant, analgesic, and neuroprotective properties. Ethyl 3-amino-7-oxabicyclo[2.2.1]heptane-2-carboxylate has been shown to reduce the frequency and severity of seizures in animal models of epilepsy, and to reduce pain in models of neuropathic pain. Ethyl 3-amino-7-oxabicyclo[2.2.1]heptane-2-carboxylate has also been shown to protect neurons from oxidative stress and to promote neuronal survival.
実験室実験の利点と制限
One of the main advantages of using Ethyl 3-amino-7-oxabicyclo[2.2.1]heptane-2-carboxylate in lab experiments is its unique and versatile structure, which allows for the development of a wide range of derivatives with different pharmacological properties. However, the synthesis of Ethyl 3-amino-7-oxabicyclo[2.2.1]heptane-2-carboxylate is a complex and challenging process that requires specialized equipment and expertise in organic chemistry. Additionally, the pharmacokinetic properties of Ethyl 3-amino-7-oxabicyclo[2.2.1]heptane-2-carboxylate are not well understood, which may limit its use in certain applications.
将来の方向性
There are several potential future directions for research on Ethyl 3-amino-7-oxabicyclo[2.2.1]heptane-2-carboxylate, including the development of new derivatives with improved pharmacological properties, the investigation of its potential as a treatment for neurodegenerative disorders, and the elucidation of its mechanism of action at the molecular level. Additionally, the development of new synthetic methods for Ethyl 3-amino-7-oxabicyclo[2.2.1]heptane-2-carboxylate and its derivatives could enable the production of larger quantities for use in preclinical and clinical studies.
合成法
The synthesis of Ethyl 3-amino-7-oxabicyclo[2.2.1]heptane-2-carboxylate involves several steps, including the condensation of ethyl acetoacetate and phenylglycine, followed by cyclization and reduction to yield the final product. The synthesis of Ethyl 3-amino-7-oxabicyclo[2.2.1]heptane-2-carboxylate is a challenging process that requires expertise in organic chemistry and access to specialized equipment.
科学的研究の応用
Ethyl 3-amino-7-oxabicyclo[2.2.1]heptane-2-carboxylate has been extensively studied for its potential applications in medicinal chemistry, particularly in the development of new drugs for the treatment of various diseases. Ethyl 3-amino-7-oxabicyclo[2.2.1]heptane-2-carboxylate has been shown to exhibit anticonvulsant, analgesic, and neuroprotective properties, making it a promising candidate for the development of drugs for the treatment of epilepsy, chronic pain, and neurodegenerative disorders.
特性
CAS番号 |
1212263-59-6 |
|---|---|
製品名 |
Ethyl 3-amino-7-oxabicyclo[2.2.1]heptane-2-carboxylate |
分子式 |
C9H11NO5 |
分子量 |
185.22 g/mol |
IUPAC名 |
ethyl 3-amino-7-oxabicyclo[2.2.1]heptane-2-carboxylate |
InChI |
InChI=1S/C9H15NO3/c1-2-12-9(11)7-5-3-4-6(13-5)8(7)10/h5-8H,2-4,10H2,1H3 |
InChIキー |
TZHZZNUBQDLQHZ-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1C2CCC(C1N)O2 |
正規SMILES |
CCOC(=O)C1C2CCC(C1N)O2 |
同義語 |
diexo-3-Amino-7-oxa-bicyclo[2.2.1]heptane-2-carboxylic acid ethyl ester |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




